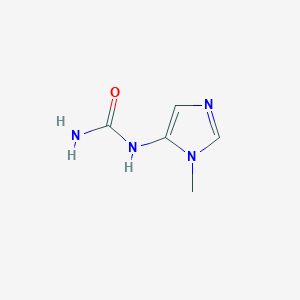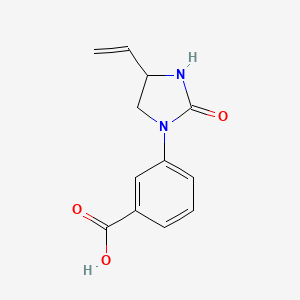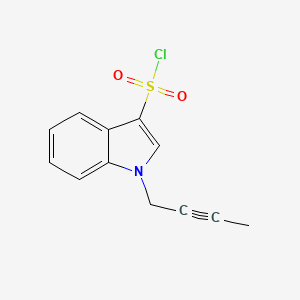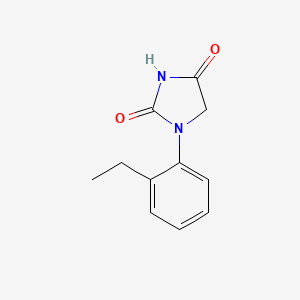
(1S,2R)-2-Aminocyclopropan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Aminocyclopropan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a cyclopropane ring and an amino alcohol group. These features make it a valuable building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure high yields and enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often employs high-throughput screening methods for crystallization and purification . These methods are designed to optimize the production process by minimizing resource consumption and maximizing yield. Techniques such as ion exchange screening and vapor diffusion are commonly used to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cyclopropane ring and amino alcohol group make it reactive under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield corresponding ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
(1S,2R)-2-Aminocyclopropan-1-ol hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules . In biology, the compound is studied for its potential as a precursor in the biosynthesis of natural products . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs . Industrial applications include its use in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride include (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride and (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine . These compounds share structural similarities, such as the presence of a cyclopropane ring and an amino group.
Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of an amino alcohol group. This unique combination of features makes it particularly valuable in asymmetric synthesis and as a chiral building block.
Propriétés
Numéro CAS |
2491695-65-7 |
|---|---|
Formule moléculaire |
C3H8ClNO |
Poids moléculaire |
109.55 g/mol |
Nom IUPAC |
(1S,2R)-2-aminocyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c4-2-1-3(2)5;/h2-3,5H,1,4H2;1H/t2-,3+;/m1./s1 |
Clé InChI |
VTXMFGQKJXEBNY-MUWMCQJSSA-N |
SMILES isomérique |
C1[C@H]([C@H]1O)N.Cl |
SMILES canonique |
C1C(C1O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)



![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)


![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)



